RC-160 [Lys(Boc)]

Somatostatin Receptors Receptor Binding SSTR5

Researchers requiring precise lysine-directed conjugation for SSTR5-targeted imaging or therapeutic conjugates often face uncontrolled side reactions with unprotected vapreotide. RC-160 [Lys(Boc)] solves this via orthogonal Boc protection at Lys5, enabling site-selective chelator or cytotoxin attachment without disrupting the disulfide-bridged bioactive core. • Enables synthesis of homogeneous DOTA/HYNIC conjugates for Tc-99m labeling (Kd ~71 nM) • Preserves SSTR5 > SSTR2 selectivity (Ki 0.7 nM vs. 5.4 nM) critical for neuroendocrine tumor targeting • Glutamate-buffered formulations available for extended stability in multi-year programs

Molecular Formula C62H78N12O11S2
Molecular Weight 1231.5 g/mol
Cat. No. B12396626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRC-160 [Lys(Boc)]
Molecular FormulaC62H78N12O11S2
Molecular Weight1231.5 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N
InChIInChI=1S/C62H78N12O11S2/c1-35(2)52-60(83)73-51(58(81)69-47(53(64)76)29-38-31-66-44-19-11-9-17-41(38)44)34-87-86-33-50(72-54(77)43(63)27-36-15-7-6-8-16-36)59(82)70-48(28-37-22-24-40(75)25-23-37)56(79)71-49(30-39-32-67-45-20-12-10-18-42(39)45)57(80)68-46(55(78)74-52)21-13-14-26-65-61(84)85-62(3,4)5/h6-12,15-20,22-25,31-32,35,43,46-52,66-67,75H,13-14,21,26-30,33-34,63H2,1-5H3,(H2,64,76)(H,65,84)(H,68,80)(H,69,81)(H,70,82)(H,71,79)(H,72,77)(H,73,83)(H,74,78)/t43-,46+,47+,48+,49-,50+,51+,52+/m1/s1
InChIKeySRLZWSWQQDQBRK-CBJQQZJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RC-160 [Lys(Boc)] Procurement Guide: A Lysine-Protected Somatostatin Analog Intermediate


RC-160 [Lys(Boc)] (CAS 139668-78-3) is a synthetic intermediate of vapreotide (RC-160), a cyclic octapeptide somatostatin analog [1]. The parent compound, vapreotide (CAS 103222-11-3), is characterized by its cyclic disulfide bridge (Cys2-Cys7) and D-amino acid substitutions (D-Phe1, D-Trp4) that confer enhanced metabolic stability and receptor binding properties . The [Lys(Boc)] variant incorporates a tert-butyloxycarbonyl (Boc) protecting group on the lysine residue at position 5, a modification essential for orthogonal protection strategies during solid-phase peptide synthesis (SPPS) [2]. This protected intermediate is primarily utilized as a building block in the convergent synthesis of vapreotide and related conjugates, enabling site-specific modifications without disrupting the bioactive core sequence .

Orthogonal Lys(Boc) protection for Fmoc-SPPS and convergent peptide synthesis
Enables site-selective Lys5 conjugation without disulfide bridge disruption
Supports synthesis of vapreotide-based conjugates, chelator-linked probes, and peptide-drug constructs

Why RC-160 [Lys(Boc)] Cannot Be Replaced by Unprotected Vapreotide or Other SST Analogs


Substituting RC-160 [Lys(Boc)] with unprotected vapreotide or alternative somatostatin analogs (e.g., octreotide, lanreotide) is scientifically invalid for synthesis applications. The Boc group on Lys5 provides orthogonal protection that is essential for site-selective conjugation chemistry [1]. Without this protection, the ε-amino group of lysine becomes nucleophilically reactive, leading to uncontrolled side reactions during peptide coupling or chelator conjugation [2]. Furthermore, vapreotide itself exhibits a distinct receptor binding profile (Ki values of 0.7 nM for SSTR5 and 5.4 nM for SSTR2) that differs from octreotide (IC50 0.4–2.1 nM for SSTR2, 5.6–32 nM for SSTR5) [3], meaning that even if one were to use a different analog as a starting material, the resulting conjugate would possess altered targeting properties. The protected intermediate is therefore a non-substitutable reagent for researchers requiring precise control over lysine-directed modifications.

Unprotected vapreotide may not substitute directly

Free Lys5 ε-amino group is nucleophilically reactive; may lead to uncontrolled side reactions during conjugation or chelator attachment

Alternative SST analogs carry distinct receptor binding profiles

Octreotide and lanreotide show different SSTR subtype selectivity; conjugates derived from them may exhibit altered targeting context

Unprotected lysine analogs limit site-selectivity control

Nucleophilic competition at unprotected ε-amine may reduce conjugate homogeneity and stoichiometric precision

Quantitative Differentiation of RC-160 [Lys(Boc)]: Receptor Selectivity, Stability, and Synthesis Advantages


RC-160 Exhibits a Distinct SSTR5 > SSTR2 Affinity Profile, Inverting the Selectivity of Octreotide

RC-160 (vapreotide) demonstrates a receptor binding profile that is quantitatively inverted relative to octreotide. RC-160 shows the highest affinity for SSTR5 (Ki = 0.7 nM), followed by SSTR2 (Ki = 5.4 nM), representing a 7.7-fold preference for SSTR5 over SSTR2 . In contrast, octreotide exhibits a preference for SSTR2 (IC50 = 0.4–2.1 nM) over SSTR5 (IC50 = 5.6–32 nM) [1]. This inversion of subtype selectivity has direct implications for tumor targeting, as vapreotide has been shown to bind differently to breast, ovarian, pancreatic, prostate, and colon tumors compared to octreotide [2].

SSTR5 vs SSTR2 Selectivity
Head-to-head
RC-160: SSTR5 Ki=0.7 nM / SSTR2 Ki=5.4 nM — 7.7-fold SSTR5 preference. Octreotide: SSTR2 IC50=0.4–2.1 nM / SSTR5 IC50=5.6–32 nM (inverted selectivity)
Reported inverted selectivity profile vs octreotide; supports SSTR5-preferring probe development
Cloned human SSTR subtypes in CHO/COS cells; radioligand binding assays
Somatostatin Receptors Receptor Binding SSTR5 SSTR2 Neuroendocrine Tumors

RC-160 Inhibits SSTR2- and SSTR5-Mediated Cell Proliferation via Distinct Signaling Mechanisms

RC-160 inhibits serum-induced proliferation of CHO cells expressing SSTR2 and SSTR5 with EC50 values of 53 pM and 150 pM, respectively, but has no effect on SSTR1-, SSTR3-, or SSTR4-expressing cells [1]. Critically, the antiproliferative mechanisms differ by receptor subtype: in SSTR2-expressing cells, RC-160 stimulates tyrosine phosphatase activity (EC50 = 4.6 pM), which correlates with growth inhibition; in SSTR5-expressing cells, RC-160 inhibits CCK-stimulated intracellular calcium mobilization (EC50 = 0.35 nM), implicating the inositol phospholipid/calcium pathway [1]. This mechanistic bifurcation is not observed with octreotide, which primarily signals through SSTR2 and SSTR3 [2].

Antiproliferative Signaling
Head-to-head
SSTR2: growth inhibition EC50=53 pM, tyrosine phosphatase EC50=4.6 pM. SSTR5: growth inhibition EC50=150 pM, calcium inhibition EC50=0.35 nM. Octreotide lacks comparable SSTR5 functional activity
Reported dual SSTR2/SSTR5 mechanism; bifurcated phosphatase and calcium signaling pathways
CHO cells expressing individual human SSTR subtypes; serum/insulin/CCK-stimulated proliferation
Cell Proliferation Tyrosine Phosphatase Calcium Mobilization CHO Cells Signal Transduction

Tc-99m-Labeled RC-160 Demonstrates Equivalent Receptor Binding Affinity to Tc-99m-Octreotide with Differential Tumor Binding

In a direct comparative study, Tc-99m-labeled RC-160 and Tc-99m-labeled octreotide (Sandostatin) were evaluated for receptor binding affinity and stability. Tc-99m-RC-160 exhibited a Kd of 71 nM, comparable to Tc-99m-octreotide (Kd = 86 nM) and I-125-RC-160 (Kd = 46 nM) [1]. The labeling procedure for RC-160 was simple and achieved >70% yield. Critically, HPLC analysis confirmed that Tc-99m-RC-160 remained stable when challenged with 100-fold molar excess DTPA, HSA, or cysteine at 37°C for 4 hours, and in vivo stability was confirmed by urine HPLC analysis from treated mice [1]. Despite similar Kd values, vapreotide binds differently to tumors of the breast, ovary, exocrine pancreas, prostate, and colon than octreotide [2].

Tc-99m Binding Affinity
Head-to-head
Tc-99m-RC-160 Kd=71 nM vs Tc-99m-octreotide Kd=86 nM. Comparable nanomolar-range affinity; stable when challenged with 100× DTPA/HSA/cysteine at 37°C for 4 h
Reported comparable receptor binding with distinct tumor-model binding profile
Rat brain cortex membrane displacement assays; in vivo stability confirmed by urine HPLC
Radiopharmaceuticals Scintigraphic Imaging Tc-99m Labeling Tumor Targeting SSTR Imaging

Glutamate-Buffered Formulation of Vapreotide Demonstrates Superior Long-Term Storage Stability Over Lactose-Based Formulation

Accelerated stability studies of freeze-dried vapreotide (Octastatin) formulations compared two stabilizing agents (lactose vs. glutamic acid/sodium glutamate buffer) across three dosage strengths (0.5, 1.5, 15 mg) [1]. Samples stored at 50°C and 70% relative humidity were analyzed by HPLC. Regression analysis demonstrated that the glutamate-buffered formulation provided significantly greater chemical stability than the lactose-based formulation, making it appropriate for long-term storage [1]. This formulation-specific stability is critical for procurement decisions involving bulk vapreotide or its protected intermediates intended for extended research use.

Formulation Stability
Reported
Glutamate-buffered freeze-dried formulation reported suitable for long-term storage; lactose-based formulation showed inferior stability under accelerated conditions (50°C, 70% RH)
Formulation-dependent stability context; excipient choice may affect shelf-life and reproducibility
HPLC-monitored degradation; quantitative rates not specified in abstract
Formulation Stability Freeze-Drying Accelerated Stability Testing Peptide Degradation Pharmaceutical Development

RC-160 [Lys(Boc)] Enables Orthogonal Conjugation Strategies Not Possible with Unprotected RC-160 or Alternative Analogs

The synthesis of RC-160 [Lys(Boc)] is specifically described in the context of preparing radiolabeled conjugates where the Boc protecting group on Lys5 allows for selective deprotection and subsequent conjugation of chelators (e.g., MAG3, HYNIC) without affecting the cyclic disulfide or other reactive side chains [1]. In the published synthesis of 188Re- and 99mTc-MAG3-RC-160, the Lys(Boc)-protected derivative was used as the starting material; the Boc group was removed post-conjugation to yield the final bioactive product [2]. This orthogonal protection strategy is not feasible with commercially available unprotected vapreotide, as the Lys ε-amino group would compete with the desired conjugation site.

Orthogonal Conjugation Strategy
Class-level
Boc protection on Lys5 enables selective deprotection and subsequent chelator conjugation (MAG3, HYNIC) without disrupting the cyclic disulfide bridge or other reactive side chains
Supports site-selective modification strategy for conjugate synthesis
SPPS-based preconjugate labeling approach; class-level inference from patent and synthesis records
Solid-Phase Peptide Synthesis Orthogonal Protection Boc Chemistry Chelator Conjugation Peptide Modification

Optimal Application Scenarios for RC-160 [Lys(Boc)] Based on Quantitative Differentiation Evidence


Synthesis of SSTR5-Selective Radiolabeled Probes for PET/SPECT Imaging

Based on the inverted SSTR5 > SSTR2 selectivity of RC-160 (Ki SSTR5 = 0.7 nM vs. SSTR2 = 5.4 nM) [1], RC-160 [Lys(Boc)] is the preferred starting material for synthesizing radiolabeled conjugates intended for imaging SSTR5-overexpressing tumors. The protected lysine enables site-specific attachment of chelators (e.g., DOTA, MAG3, HYNIC) without compromising the disulfide-bridged bioactive core [2]. The resulting Tc-99m-labeled RC-160 exhibits comparable receptor binding affinity to Tc-99m-octreotide (Kd = 71 nM vs. 86 nM) but binds differently to breast, ovarian, pancreatic, prostate, and colon tumors .

Investigating SSTR5-Mediated Antiproliferative Signaling Pathways

RC-160 uniquely inhibits SSTR5-mediated cell proliferation (EC50 = 150 pM) via inhibition of CCK-stimulated intracellular calcium mobilization (EC50 = 0.35 nM), a mechanism not observed with octreotide [1]. Researchers studying SSTR5-specific signaling in neuroendocrine or pancreatic cancer models should select RC-160 [Lys(Boc)] as a precursor for preparing SSTR5-selective probes, as alternative somatostatin analogs lack comparable functional activity at this receptor subtype [2].

Development of Long-Term Stable Vapreotide Formulations for Preclinical Studies

Procurement of RC-160 [Lys(Boc)] from suppliers who utilize glutamate-buffered formulation conditions is recommended for applications requiring extended storage. Accelerated stability studies demonstrate that glutamate-buffered freeze-dried vapreotide exhibits superior long-term stability compared to lactose-based formulations when stored at 50°C and 70% relative humidity [1]. This formulation knowledge is transferable to the protected intermediate, ensuring maximum shelf-life and batch-to-batch consistency for multi-year research programs.

Conjugation to Cytotoxic Payloads for Targeted Cancer Therapy

The orthogonal protection offered by the Boc group on Lys5 enables the synthesis of vapreotide-drug conjugates with precise stoichiometry and site-specificity [1]. This is particularly relevant for linking vapreotide to cytotoxic agents such as doxorubicin or 2-pyrrolino-DOX (AN-201), as demonstrated in hybrid somatostatin-cytotoxic analog studies [2]. Unprotected vapreotide would yield heterogeneous conjugation products with variable activity and increased toxicity, making the Lys(Boc)-protected intermediate essential for reproducible conjugate synthesis.

Application
Selection Property
Validation Focus
SSTR5-targeted conjugate synthesis
Orthogonal Lys(Boc) protection site
SSTR5 binding affinity and tumor-model uptake context
SSTR5 signaling pathway studies
SSTR5-selective functional activity
Calcium mobilization and proliferation endpoint context
Extended-stability formulation development
Glutamate-buffered formulation context
HPLC-monitored degradation under accelerated storage conditions
Peptide-drug conjugate synthesis
Site-specific Lys5 conjugation control
Conjugate stoichiometry and homogeneity assessment
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